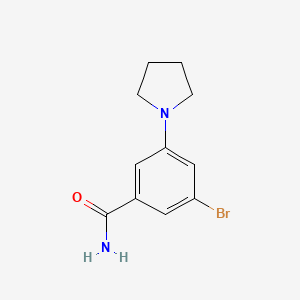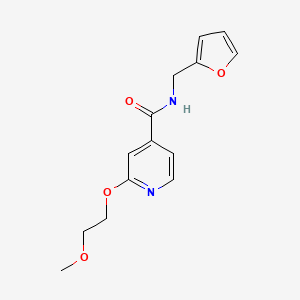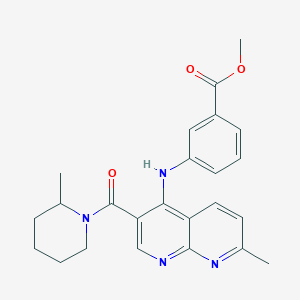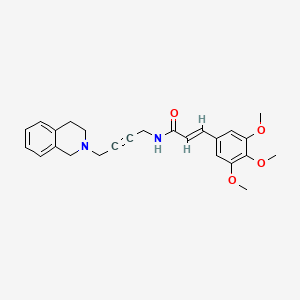
(3R)-3-Methyl-3-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R)-3-Methyl-3-phenylmorpholine” is a chemical compound with the CAS Number: 2253631-15-9 . It has a molecular weight of 177.25 .
Molecular Structure Analysis
The IUPAC name for this compound is ®-3-methyl-3-phenylmorpholine . The InChI code is 1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1 .
Scientific Research Applications
Metabolism Studies
- Study of Phenmetrazine Metabolism : Research has investigated the metabolism of phenmetrazine, chemically related to (3R)-3-Methyl-3-phenylmorpholine, in humans and laboratory animals. This study contributes to understanding the metabolic pathways of related compounds in drug development and pharmacokinetics (Franklin, Dring, & Williams, 1974).
Drug Development and Characterization
- Characterization of Phenmetrazine Analogs : A study focused on synthesizing and characterizing 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, which shares structural similarities with (3R)-3-Methyl-3-phenylmorpholine. Such research aids in drug discovery and understanding the properties of new psychoactive substances (McLaughlin et al., 2017).
- Exploration of Psychostimulants : Another study synthesized and characterized various phenmetrazine analogs, including 4-methylphenmetrazine (4-MPM), and assessed their impact on monoamine transporters. This research contributes to the development of psychostimulant drugs and their potential therapeutic applications (McLaughlin et al., 2018).
Chemical Synthesis and Applications
- Synthesis of Morpholine Compounds : Research on the synthesis of 2-Aryl-3-methyl-5-phenylmorpholine compounds, which are structurally related to (3R)-3-Methyl-3-phenylmorpholine, has been conducted. These studies explore the chemical synthesis pathways and potential antidepressant activities of these compounds (Xiao Xin, 2007).
- Chemical Scaffold Design : Another study synthesized dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate as a chemical scaffold. This research demonstrates the versatility of morpholine derivatives in generating heterocyclic building blocks, important for pharmaceutical and chemical industries (Pandey, Gaikwad, & Gadre, 2012).
Safety And Hazards
properties
IUPAC Name |
(3R)-3-methyl-3-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEYAVDCDVVKJC-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(COCCN1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Methyl-3-phenylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/no-structure.png)






